N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
Description
The compound features a pyrrolidinone core (5-oxopyrrolidin-3-yl) substituted with a 4-methylphenyl group at the 1-position and a 2-nitrobenzamide moiety at the 3-position. The pyrrolidinone ring may enhance solubility or binding interactions due to its polarity and conformational flexibility .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-6-8-14(9-7-12)20-11-13(10-17(20)22)19-18(23)15-4-2-3-5-16(15)21(24)25/h2-9,13H,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMODLBECOBZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the 4-methylphenyl and nitrobenzamide groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide
Structural Differences :
- Core: Pyrido[2,3-d]pyrimidin-4-one (fused bicyclic system) vs. pyrrolidinone (monocyclic).
- Substituents : A fluorine atom at the 2-position of the phenyl ring and a methyl group on the pyrido-pyrimidin ring.
- Functional Groups : Retains the nitrobenzamide group but with an additional methyl substitution on the benzamide.
Implications :
- Fluorine substitution may improve metabolic stability and lipophilicity compared to the non-fluorinated target compound.
- No melting point (MP) or molecular weight (MW) data are provided, but the structural complexity suggests higher MW than the target.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
Structural Differences :
- Core: Pyrazolo[3,4-d]pyrimidin linked to a chromen-4-one system vs. pyrrolidinone.
- Substituents: Two fluorine atoms, a chromenone moiety, and an isopropylbenzamide group.
- Functional Groups : Sulfonamide and fluorophenyl groups are absent in the target compound.
Implications :
- The chromenone and pyrazolo-pyrimidin systems may confer fluorescence or DNA-intercalating properties.
- MP: 175–178°C; MW: 589.1 g/mol. The higher MW and fluorination suggest enhanced membrane permeability but reduced solubility compared to the target.
- The sulfonamide group could facilitate hydrogen bonding with biological targets.
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide
Structural Differences :
- Core: Thiazolidinone (sulfur-containing heterocycle) vs. pyrrolidinone.
- Substituents : A (4-hydroxy-3-methoxyphenyl)methylidene group and a thioxo (sulfanylidene) group.
- Functional Groups : Retains the nitrobenzamide but introduces a Z-configuration double bond.
Implications :
- The thiazolidinone core’s sulfur atom may increase electronic polarizability, altering binding kinetics.
- The hydroxy-methoxyphenyl group could enhance antioxidant activity.
- No MP or MW data are provided, but the thioxo group might reduce solubility compared to the target.
Comparative Data Table
Research Findings and Implications
- Structural Rigidity vs. Flexibility: Compounds with fused rings (e.g., ) may exhibit stronger target binding due to reduced conformational freedom, whereas the pyrrolidinone core of the target compound could favor interactions with flexible binding pockets.
- Fluorination Effects: Fluorine atoms in and likely enhance metabolic stability and bioavailability compared to the non-fluorinated target .
- Solubility and Bioactivity: The thiazolidinone in and sulfonamide in introduce polar groups that might improve solubility, whereas the chromenone in could impart fluorescence useful in imaging studies.
Methodological Notes
The structural determination of analogs like and likely employed crystallographic tools such as SHELX, a widely used software suite for small-molecule refinement . This underscores the importance of crystallography in elucidating structural nuances for comparative studies.
Biological Activity
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound features a pyrrolidine ring with a 4-methylphenyl substituent and a nitrobenzamide moiety. This structure suggests potential interactions with various biological targets, particularly in neuropharmacology and medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies that focus on its neurotoxic effects, enzyme inhibition, and receptor interactions.
Neurotoxicity
Research indicates that compounds with similar structures can exhibit neurotoxic properties. For instance, analogs of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) were studied for their neurotoxic effects, revealing that specific structural features are crucial for their interaction with monoamine oxidase (MAO) enzymes, particularly MAO-B .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as MAO is significant. Studies have shown that similar compounds can act as substrates for MAO-B, leading to dopaminergic neurotoxicity . The implications of this activity are critical for understanding the compound's potential side effects and therapeutic applications.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Monoamine Oxidase Interaction : The compound may be oxidized by MAO-B, which could lead to the generation of reactive metabolites that contribute to neurotoxicity.
- Receptor Binding : The structural characteristics suggest potential binding to various receptors involved in neurotransmission, although specific receptor interactions require further investigation.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
